索利妥霉素
描述
Solithromycin is a ketolide antibiotic undergoing clinical development for the treatment of community-acquired pneumonia (CAP) and other infections . It exhibits excellent in vitro activity against a broad spectrum of Gram-positive respiratory tract pathogens, including macrolide-resistant strains .
Synthesis Analysis
The synthesis of Solithromycin has been studied in detail. Potential causes for the formation of synthetic impurities that are present in Solithromycin during laboratory development have been identified . The synthetic methods are preferred due to the commercial availability of raw materials and better yield .
Molecular Structure Analysis
Solithromycin has several structural modifications which increase its ribosomal binding and reduce its propensity to known macrolide resistance mechanisms . It has three distinct ribosomal binding sites .
Chemical Reactions Analysis
Solithromycin is a novel macrolide–ketolide with unique properties that confer activity against key community-acquired bacterial pneumonia (CABP) pathogens, including drug-resistant isolates . Concerns related to hepatotoxicity have put solithromycin’s ultimate approval and marketing in doubt .
Physical And Chemical Properties Analysis
Solithromycin has a molecular formula of C43H65FN6O10 and a molecular weight of 845.01 .
科学研究应用
1. Prevention and Treatment of Bacterial Infections in Pregnancy
- Summary of Application : Solithromycin has been identified as a potent and placenta-permeable macrolide antibiotic that can be used for the prevention and treatment of bacterial infections during pregnancy . It is particularly effective against intrauterine infection-inflammation, a major cause of early preterm birth and subsequent neonatal mortality and morbidity .
- Methods of Application : The antibiotic can be administered prophylactically to women at high risk for preterm delivery, or to women with diagnosed intrauterine infection, prelabor rupture of membranes, or in suspected preterm labor .
2. Treatment of Community-Acquired Bacterial Pneumonia (CABP)
- Summary of Application : Solithromycin is a novel ketolide antibiotic developed for the treatment of CABP . It has a broad range of activity against intracellular organisms, including those displaying macrolide resistance .
- Methods of Application : Solithromycin can be administered orally or intravenously . The typical treatment duration is 5-7 days .
3. Treatment of Staphylococcus Aureus Infections
- Summary of Application : Solithromycin has shown potent antibacterial effects against commonly-isolated gram-positive strains, including Staphylococcus aureus .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : While Solithromycin has demonstrated effectiveness against Staphylococcus aureus, strains with higher Solithromycin MIC (Minimum Inhibitory Concentration) have emerged, the mechanism of which is unknown .
4. Treatment of Gonorrhea
- Summary of Application : Solithromycin is being evaluated for its utility in treating gonorrhea . Gonorrhea is a sexually transmitted infection caused by the bacterium Neisseria gonorrhoeae, and there is an increasing prevalence of antibiotic-resistant strains.
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The effectiveness of Solithromycin against gonorrhea is still under investigation .
5. Treatment of Salmonella Infections
- Summary of Application : Solithromycin has shown potential in treating infections caused by various Salmonella species .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : While Solithromycin has demonstrated effectiveness against Salmonella, more studies are needed to ascertain its true potential .
6. Treatment of Macrolide-Resistant Strains
- Summary of Application : Solithromycin exhibits excellent in vitro activity against a broad spectrum of Gram-positive respiratory tract pathogens, including macrolide-resistant strains .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : Solithromycin’s effectiveness against macrolide-resistant strains is promising, but more research is needed to confirm these findings .
7. Treatment of Ureaplasma Infections
- Summary of Application : Solithromycin has shown potential in treating infections caused by Ureaplasma species .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : While Solithromycin has demonstrated effectiveness against Ureaplasma, more studies are needed to ascertain its true potential .
8. Treatment of Mycoplasma Infections
- Summary of Application : Solithromycin has shown potential in treating infections caused by Mycoplasma species .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : While Solithromycin has demonstrated effectiveness against Mycoplasma, more studies are needed to ascertain its true potential .
9. Treatment of Legionella Infections
- Summary of Application : Solithromycin has shown potential in treating infections caused by Legionella species .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : While Solithromycin has demonstrated effectiveness against Legionella, more studies are needed to ascertain its true potential .
属性
IUPAC Name |
(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFZUPTQVDPPK-ZAWHAJPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65FN6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028410 | |
Record name | Solithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
845.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Solithromycin | |
CAS RN |
760981-83-7 | |
Record name | Solithromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solithromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solithromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。